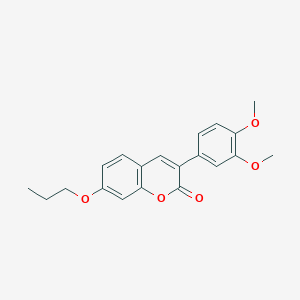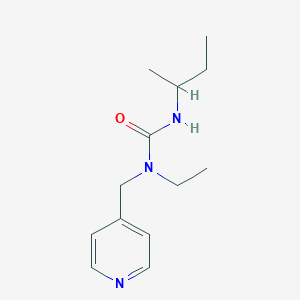![molecular formula C19H23N3O4S B4723995 N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4723995.png)
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide, also known as NSC 74859 or NSC 281612, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting HSP90, N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has also been shown to have anti-inflammatory effects and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has some limitations. It can be toxic to normal cells at high concentrations, and its effectiveness can be limited by the development of drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859. One area of research is the development of new analogs of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 that can overcome its limitations and improve its effectiveness. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859, which can help to select patients who are most likely to benefit from treatment. Finally, the combination of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 with other cancer treatments, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including breast cancer, prostate cancer, and leukemia. N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-[(4-morpholin-4-ylphenyl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(23)21-17-4-8-19(9-5-17)27(24,25)20-14-16-2-6-18(7-3-16)22-10-12-26-13-11-22/h2-9,20H,10-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRTDCRDIUBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4723913.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723919.png)
![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B4723926.png)

![N-(2-furylmethyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4723937.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4723944.png)
![5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4723945.png)
![3-(1-adamantylmethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4723951.png)

![2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4723988.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)

![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)